molecular formula C14H14O4 B102272 (9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one CAS No. 19380-05-3

(9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one

Cat. No.: B102272
CAS No.: 19380-05-3
M. Wt: 246.26 g/mol
InChI Key: UJSHBYQGQRPVNO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2H,8H-Benzo[1,2-b:3,4-b’]dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, ®- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Industrially, it may be used in the production of pharmaceuticals and other chemical products .

Preparation Methods

The preparation of 2H,8H-Benzo[1,2-b:3,4-b’]dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, ®- involves several synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohol derivatives .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 2H,8H-Benzo[1,2-b:3,4-b’]dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, ®- stands out due to its unique structural features and diverse applications. Similar compounds include other benzo-dipyran derivatives, which may have different substituents and functional groups. These structural differences can lead to variations in chemical reactivity and biological activity .

Properties

CAS No.

19380-05-3

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

(9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one

InChI

InChI=1S/C14H14O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6,11,15H,7H2,1-2H3/t11-/m1/s1

InChI Key

UJSHBYQGQRPVNO-LLVKDONJSA-N

Isomeric SMILES

CC1([C@@H](CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C

SMILES

CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C

Canonical SMILES

CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one
Reactant of Route 2
(9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one
Reactant of Route 3
(9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one
Reactant of Route 4
(9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one
Reactant of Route 5
(9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one
Reactant of Route 6
(9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one

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